

# Fedratinib metabolite identification characterization

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Fedratinib: Drug Profile & Metabolism

The table below summarizes the core chemical and metabolic properties of **Fedratinib**.

| Property                           | Description                                                                                                         |
|------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| IUPAC Name                         | N-tert-butyl-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide [1] |
| Molecular Formula                  | C <sub>27</sub> H <sub>36</sub> N <sub>6</sub> O <sub>3</sub> S [1]                                                 |
| Molecular Weight                   | 524.678 g/mol [1]                                                                                                   |
| Chemical Class                     | Benzenesulfonamide [1]                                                                                              |
| Primary Metabolic Enzymes          | Cytochrome P450 (CYP) enzymes, primarily <b>CYP3A4</b> [2]                                                          |
| Key Metabolic DDI Risk (as Victim) | Strong CYP3A4 inhibitors increase Fedratinib exposure ~2-fold; dose reduction to 200 mg is recommended [2] [3].     |

## Researcher FAQs & Troubleshooting

Here are answers to common technical and experimental questions:

**Q: What are the critical drug-drug interaction risks to consider when designing studies with Fedratinib?** **A: Fedratinib** presents a complex DDI profile:

- **As a Victim:** Its metabolism is significantly influenced by CYP3A4 inhibitors. Coadministration with strong inhibitors (e.g., ketoconazole) increases **Fedratinib** exposure and necessitates a dose reduction to 200 mg [2] [3].
- **As a Perpetrator:** **Fedratinib** itself can inhibit CYP3A4. It exhibits complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction. It has been shown to affect the pharmacokinetics of sensitive CYP3A4 substrates like midazolam, while its effects on CYP2C8/9 substrates are predicted to be minor [2].

**Q: What are the key in vitro experimental considerations for Fedratinib?** **A:** While specific experimental protocols are not detailed in the search results, its known pharmacological profile suggests key areas of focus:

- **Kinase Selectivity Assays:** **Fedratinib** was designed for high selectivity to JAK2. In vitro kinase activity assays show an  $IC_{50}$  of **3 nM** for both wild-type JAK2 and the JAK2V617F mutant. Its selectivity over other JAK family members is 35-fold for JAK1, >300-fold for JAK3, and >100-fold for TYK2 [4].
- **Off-Target Activity:** Be aware of its inhibitory activity against other targets, notably **FLT3** and **Bromodomain-containing protein 4 (BRD4)**, which may contribute to its therapeutic effects and side-effect profile [4].
- **PBPK Modeling:** Physiologically based pharmacokinetic (PBPK) modeling in platforms like Simcyp is a recognized method to characterize **Fedratinib**'s PK properties and assess DDI potentials, which can help optimize clinical study designs [2].

**Q: What are the major safety warnings relevant for laboratory handling?** **A:** Although primarily clinical, these warnings are critical for the overall risk assessment of the compound:

- **Encephalopathy:** **Fedratinib** carries a black box warning for encephalopathy, including Wernicke's encephalopathy, which is linked to thiamine deficiency [3] [5].
- **Gastrointestinal Effects:** Nausea, vomiting, and diarrhea are very common and often occur early in treatment [6] [3] [5].
- **Hematologic Effects:** Anemia, thrombocytopenia, and neutropenia are frequently observed. Monitoring of complete blood counts is essential [3].

## Experimental Workflow & Metabolic Pathway

The diagram below outlines the key metabolic and pharmacological interactions of **Fedratinib**.



[Click to download full resolution via product page](#)

## Guidance for Further Research

I hope this provides a solid technical foundation for your work. To proceed with detailed metabolite identification, I suggest:

- **Consulting Specialized Databases:** Directly search the **Human Metabolome Database (HMDB)** using the accession number HMDB0247668 for more in-depth analytical data [1].
- **Refining Your Search:** Using search terms like "**Fedratinib** metabolite LC-MS" or "**Fedratinib** pharmacokinetics mass spectrometry" in scientific literature databases may yield the specific experimental protocols and characterization data you require.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Human Metabolome Database: Showing metabocard for Fedratinib ... [hmdb.ca]
2. Physiologically based pharmacokinetic modeling to assess ... [pubmed.ncbi.nlm.nih.gov]
3. Monograph for Professionals - Drugs.com Fedratinib [drugs.com]
4. Fedratinib, a newly approved treatment for patients with ... [nature.com]
5. sciencedirect.com/topics/medicine-and-dentistry/ fedratinib [sciencedirect.com]
6. Fedratinib, a newly approved treatment for patients with ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fedratinib metabolite identification characterization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-metabolite-identification-characterization>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)